N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, a methoxybenzenesulfonyl group, and a pyrrolidine carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been associated with antibacterial activity
Mode of Action
Similar compounds have shown promising activity against staphylococcus aureus This suggests that the compound may interact with bacterial cells, leading to their elimination
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication
Pharmacokinetics
A similar compound was noted to have a favourable pharmacokinetic profile . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Similar compounds have shown bactericidal activity against staphylococcus aureus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole ring, the attachment of the phenyl group, and the incorporation of the methoxybenzenesulfonyl and pyrrolidine carboxamide groups. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: This compound features a benzimidazole moiety and a benzamide group.
N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: This compound includes a benzimidazole moiety and a thiazole ring.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-33-19-12-14-20(15-13-19)34(31,32)29-16-4-7-23(29)25(30)26-18-10-8-17(9-11-18)24-27-21-5-2-3-6-22(21)28-24/h2-3,5-6,8-15,23H,4,7,16H2,1H3,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWHKBGBNEZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.